

Fenamidone: A Technical Guide to its Chemical Structure, Properties, and Fungicidal Action

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenamidone is a fungicide belonging to the imidazolinone chemical class. It is effective against a range of Oomycete fungal pathogens, which cause diseases such as downy mildew and late blight in various crops. Its mode of action as a Quinone outside Inhibitor (QoI) makes it a valuable tool in disease management strategies, particularly in managing resistance to other fungicide classes. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, fungicidal mechanism, metabolic pathways, and toxicological profile of **fenamidone**, with a focus on the experimental methodologies used to elucidate these characteristics.

Chemical Identity and Physicochemical Properties

Fenamidone is a chiral molecule, with the (S)-enantiomer being the biologically active form.

Table 1: Chemical Identification of Fenamidone



Identifier	Value		
IUPAC Name	(5S)-3-Anilino-5-methyl-2-(methylsulfanyl)-5-phenyl-3,5-dihydro-4H-imidazol-4-one[1][2][3][4]		
CAS Number	161326-34-7[1]		
Molecular Formula	C17H17N3OS		
Molecular Weight	311.40 g/mol		
Chemical Structure	H N S		

Table 2: Physicochemical Properties of **Fenamidone**



Property	Value	Temperature (°C)
Physical State	White woolly powder	Ambient
Melting Point	136-138 °C	-
Vapor Pressure	3.4 x 10 ⁻⁴ mPa	25
Water Solubility	7.8 mg/L	20
Octanol-Water Partition Coefficient (log P)	2.8	20
Hydrolysis DT50 (pH 4)	41.7 days	-
Hydrolysis DT ₅₀ (pH 7)	411 days	-
Hydrolysis DT₅₀ (pH 9)	27.6 days	-
Phototransformation DT50 (in water)	5 days	-

Experimental Protocols for Physicochemical Properties

The determination of physicochemical properties for regulatory purposes generally follows standardized guidelines from organizations such as the Organisation for Economic Cooperation and Development (OECD).

- Melting Point (OECD Guideline 102): The melting point is determined by methods such as
 the capillary method, where a small amount of the substance is heated in a capillary tube
 and the temperature range over which it melts is observed.
- Vapor Pressure (OECD Guideline 104): The vapor pressure can be determined using methods like the vapor pressure balance, gas saturation method, or effusion method.
- Water Solubility (OECD Guideline 105): The column elution method or the flask method is typically used to determine the water solubility of a substance.
- Octanol-Water Partition Coefficient (OECD Guideline 107 & 117): The shake-flask method or HPLC method is used to determine the log P value, which indicates the lipophilicity of the compound.



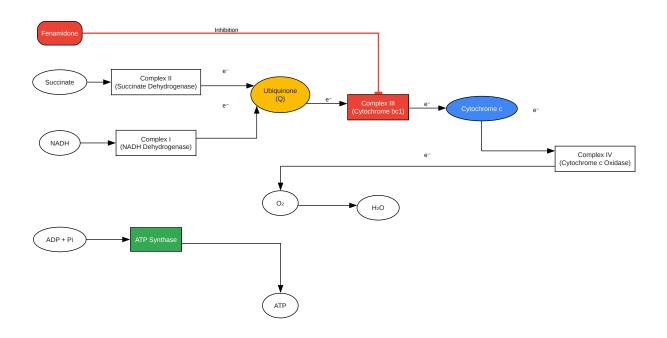
- Hydrolysis as a Function of pH (OECD Guideline 111): The stability of **fenamidone** in water at different pH values (typically 4, 7, and 9) is assessed over time. Samples are analyzed at various time points to determine the rate of degradation.
- Phototransformation on Water (OECD Guideline 316): The degradation of fenamidone in sterile aqueous solutions under artificial light that simulates natural sunlight is studied to determine its photolytic stability.

Fungicidal Mechanism of Action

Fenamidone is a Quinone outside Inhibitor (QoI) fungicide. Its primary target is the cytochrome bc₁ complex (Complex III) of the mitochondrial respiratory chain.

By binding to the Qo site of cytochrome b, **fenamidone** blocks the transfer of electrons from ubiquinol to cytochrome c. This disruption of the electron transport chain inhibits the production of ATP, the primary energy currency of the cell, ultimately leading to the death of the fungal pathogen.





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Figure 1: Mechanism of action of **fenamidone** on the mitochondrial electron transport chain.

Experimental Protocols for Mechanism of Action Studies

- Mitochondrial Respiration Assays: The effect of fenamidone on mitochondrial respiration is a key experiment to confirm its mode of action.
 - Objective: To measure the oxygen consumption rate (OCR) of isolated mitochondria or whole cells in the presence of **fenamidone**.



- Methodology (based on Seahorse XF Analyzer):
 - Cell Culture: Fungal cells or relevant model organisms (e.g., Saccharomyces cerevisiae, HepG2 cells) are cultured in appropriate media.
 - Assay Plate Preparation: Cells are seeded into a Seahorse XF microplate.
 - Inhibitor Injection: A solution of fenamidone is injected into the wells.
 - OCR Measurement: The Seahorse XF Analyzer measures the OCR in real-time. A
 decrease in OCR after the addition of **fenamidone** indicates inhibition of mitochondrial
 respiration.
 - Controls: Positive controls (e.g., known Complex III inhibitors like antimycin A) and negative controls (vehicle only) are included.
- Enzyme Assays: To pinpoint the specific site of inhibition, assays using isolated cytochrome bc1 complex can be performed.
 - Objective: To measure the activity of the cytochrome bc1 complex in the presence of fenamidone.
 - Methodology: The activity of the isolated enzyme is measured by monitoring the reduction
 of cytochrome c spectrophotometrically. The inhibitory effect of **fenamidone** is determined
 by comparing the enzyme activity with and without the compound.
- Molecular Docking and Mutagenesis Studies: To understand the binding interaction at the molecular level and the basis of resistance.
 - Objective: To model the binding of **fenamidone** to the Qo site of cytochrome b and to identify amino acid residues critical for its binding.
 - Methodology:
 - Homology Modeling: A 3D model of the fungal cytochrome b is created.
 - Molecular Docking: Fenamidone is docked into the Qo site of the modeled protein to predict its binding pose.



- Site-Directed Mutagenesis: Specific amino acid residues in the Qo site (e.g., at position 143) are mutated.
- Fungicide Sensitivity Assays: The sensitivity of the mutated fungal strains to fenamidone is compared to that of the wild-type strain to confirm the role of the mutated residue in fungicide binding and resistance.

Metabolism

The metabolic fate of **fenamidone** has been studied in various organisms, including plants, animals, and in the environment (soil and water).

Plant Metabolism

In plants, **fenamidone** is metabolized to a limited extent. The primary metabolite identified is RPA 405862, which is formed through the hydrolysis of the thio-methyl group.

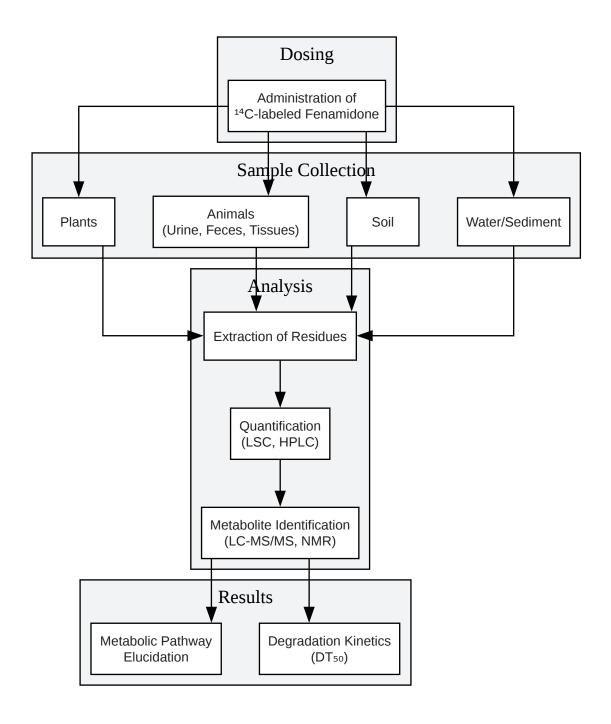
Animal Metabolism

In mammals, **fenamidone** is more extensively metabolized. The metabolic pathways involve a combination of Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. The majority of the administered dose is excreted.

Environmental Fate: Soil and Water Metabolism

In soil and water, **fenamidone** degrades through microbial action and hydrolysis. The rate of degradation is influenced by factors such as pH, temperature, and microbial activity. Several degradation products have been identified in soil and water.





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Figure 2: General experimental workflow for **fenamidone** metabolism studies.

Experimental Protocols for Metabolism Studies

- Radiolabeling: To trace the fate of the molecule, **fenamidone** is typically labeled with ¹⁴C.
- Plant Metabolism (based on OECD Guideline 501):



- Application: ¹⁴C-**fenamidone** is applied to plants grown under controlled conditions.
- Sample Collection: Plant materials (leaves, stems, fruits, roots) are harvested at various intervals.
- Extraction: Residues are extracted using appropriate solvents.
- Analysis: The total radioactive residue is quantified by Liquid Scintillation Counting (LSC).
 Metabolites are separated by High-Performance Liquid Chromatography (HPLC) and identified by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
- Animal Metabolism (based on OECD Guidelines 417):
 - Dosing: ¹⁴C-fenamidone is administered to laboratory animals (e.g., rats), typically via oral gavage.
 - Sample Collection: Urine, feces, and expired air are collected over a period of time.
 Tissues are collected at the end of the study.
 - Analysis: Similar to plant metabolism studies, radioactivity is quantified, and metabolites are identified.
- Soil Metabolism (based on OECD Guideline 307):
 - Incubation: ¹⁴C-fenamidone is applied to different soil types and incubated under controlled aerobic or anaerobic conditions.
 - Sampling: Soil samples are taken at various time points.
 - Extraction and Analysis: Residues are extracted and analyzed to determine the rate of degradation (DT₅₀) and identify the major metabolites.
- Water-Sediment Metabolism (based on OECD Guideline 308):
 - Incubation: ¹⁴C-**fenamidone** is added to a water-sediment system.



 Sampling and Analysis: The distribution and degradation of **fenamidone** in both the water and sediment phases are monitored over time.

Toxicological Profile

The toxicological profile of **fenamidone** has been evaluated through a comprehensive set of studies to assess its potential risk to human health and the environment.

Table 3: Summary of Toxicological Endpoints for Fenamidone

Study Type	Species	Endpoint	Value (mg/kg bw/day)
Acute Oral Toxicity	Rat	LD50	> 2000
Acute Dermal Toxicity	Rat	LD50	> 2000
Acute Inhalation Toxicity	Rat	LC50	> 2.1 mg/L
90-Day Oral Toxicity	Rat	NOAEL	30
Chronic Toxicity/Carcinogenicit y	Rat	NOAEL	2.83
Developmental Toxicity	Rat	NOAEL	> 100
Reproductive Toxicity	Rat	NOAEL	5.45
Acute Neurotoxicity	Rat	NOAEL	125

NOAEL: No Observed Adverse Effect Level; LOAEL: Lowest Observed Adverse Effect Level

Fenamidone has low acute toxicity via oral, dermal, and inhalation routes. It is not considered to be a skin irritant or sensitizer but can be a moderate eye irritant. The primary target organs in subchronic and chronic studies are the liver and, in rats, the thyroid. **Fenamidone** is not considered to be carcinogenic or mutagenic.



Experimental Protocols for Toxicity Studies

Toxicology studies are conducted according to internationally recognized guidelines to ensure data quality and comparability.

- Acute Toxicity Studies (based on OECD Guidelines 420, 402, 403):
 - Oral (LD₅₀): A single high dose of **fenamidone** is administered to rats by gavage. Animals
 are observed for mortality and clinical signs of toxicity for 14 days.
 - Dermal (LD₅₀): Fenamidone is applied to the shaved skin of rats or rabbits for 24 hours.
 Observations for toxicity are made for 14 days.
 - Inhalation (LC₅₀): Rats are exposed to an aerosol of **fenamidone** for 4 hours. Mortality and signs of toxicity are recorded.
- Repeated Dose Toxicity Studies (based on OECD Guidelines 407, 408, 452):
 - Subchronic (28-day or 90-day): Fenamidone is administered daily to rodents at three or more dose levels. Clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathology are evaluated.
 - Chronic (1-year or 2-year): Similar to subchronic studies but for a longer duration to assess long-term toxicity and carcinogenicity.
- Developmental and Reproductive Toxicity Studies (based on OECD Guidelines 414, 416):
 These studies evaluate the potential of **fenamidone** to cause adverse effects on developing fetuses and on the reproductive capabilities of adults and their offspring.
- Neurotoxicity Studies (based on OECD Guidelines 424, 426): These studies assess the
 potential for fenamidone to cause adverse effects on the nervous system.

Environmental Fate and Ecotoxicology

The environmental fate of **fenamidone** is characterized by its persistence and mobility in different environmental compartments.

Table 4: Summary of Ecotoxicological Data for Fenamidone



Organism	Test Type	Endpoint	Value
Bobwhite Quail	Acute Oral	LD50	> 2000 mg/kg
Rainbow Trout	96-hour Acute	LC50	0.74 mg/L
Daphnia magna	48-hour Acute	EC50	0.27 mg/L
Algae	72-hour Growth Inhibition	EC50	3.84 mg/L
Earthworm	14-day Acute	LC50	25 mg/kg soil
Honeybee	48-hour Acute Contact	LD50	> 100 μ g/bee

Fenamidone is moderately to highly toxic to aquatic organisms. It has a low potential for bioaccumulation.

Experimental Protocols for Environmental Fate and Ecotoxicology Studies

- Soil Dissipation (based on OECD Guideline 307 and field studies): Laboratory and field studies are conducted to determine the rate of **fenamidone** degradation in soil under various conditions.
- Water-Sediment Transformation (based on OECD Guideline 308): The degradation and partitioning of **fenamidone** in aquatic systems are investigated.
- Bioaccumulation in Fish (based on OECD Guideline 305): The potential for fenamidone to accumulate in fish is assessed by exposing them to the chemical in water or through their diet.
- Toxicity to Non-Target Organisms (various OECD guidelines): Standardized tests are used to
 determine the toxicity of **fenamidone** to a range of non-target organisms, including birds,
 fish, aquatic invertebrates, algae, earthworms, and bees.

Conclusion



Fenamidone is a well-characterized fungicide with a specific mode of action targeting mitochondrial respiration in fungi. Its physicochemical properties, metabolic fate, and toxicological profile have been extensively studied using standardized experimental protocols. This in-depth technical guide provides a comprehensive overview of the key scientific data on fenamidone, which is essential for researchers, scientists, and drug development professionals working in the fields of agriculture, environmental science, and toxicology. The provided information on experimental methodologies serves as a valuable reference for designing and interpreting studies related to this and other similar active ingredients.

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